molecular formula C11H15BFNO3 B12445098 4-(Diethylcarbamoyl)-2-fluorophenylboronic acid CAS No. 874289-31-3

4-(Diethylcarbamoyl)-2-fluorophenylboronic acid

Cat. No.: B12445098
CAS No.: 874289-31-3
M. Wt: 239.05 g/mol
InChI Key: DNLSLUZRDMSBDI-UHFFFAOYSA-N
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Description

4-(Diethylcarbamoyl)-2-fluorophenylboronic acid is an organic compound with the molecular formula C11H15BFNO3. It is a boronic acid derivative, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 4-(Diethylcarbamoyl)-2-fluorophenylboronic acid typically involves the reaction of this compound with boronic acid derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where the aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

4-(Diethylcarbamoyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.

    Reduction: It can be reduced to form the corresponding boronic ester.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol.

Scientific Research Applications

4-(Diethylcarbamoyl)-2-fluorophenylboronic acid has several applications in scientific research:

    Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds.

    Biology: This compound can be used as a building block in the synthesis of biologically active molecules.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(Diethylcarbamoyl)-2-fluorophenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This interaction is crucial in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form the desired product .

Comparison with Similar Compounds

4-(Diethylcarbamoyl)-2-fluorophenylboronic acid can be compared with other boronic acid derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in various fields.

Properties

CAS No.

874289-31-3

Molecular Formula

C11H15BFNO3

Molecular Weight

239.05 g/mol

IUPAC Name

[4-(diethylcarbamoyl)-2-fluorophenyl]boronic acid

InChI

InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-6-9(12(16)17)10(13)7-8/h5-7,16-17H,3-4H2,1-2H3

InChI Key

DNLSLUZRDMSBDI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N(CC)CC)F)(O)O

Origin of Product

United States

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